2-(2-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
This compound is a complex polycyclic heterocycle featuring a fused octahydropyrrolo[3,4-c]pyrrole core substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group and a 2-chlorobenzoyl moiety. The 2-chlorobenzoyl group may enhance lipophilicity and membrane permeability, while the triazolopyridazine moiety could contribute to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
(2-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12-21-22-17-6-7-18(23-26(12)17)24-8-13-10-25(11-14(13)9-24)19(27)15-4-2-3-5-16(15)20/h2-7,13-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZANTOUCWAGGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines . For example, some compounds have been found to induce apoptosis in cells, arresting the cell cycle at the G2/M phase, and upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Action Environment
The action of similar compounds may be influenced by various factors, including the specific target receptors they interact with, the biochemical pathways they affect, and their pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, based on heterocyclic frameworks and substitution patterns:
Comparative Analysis
In contrast, Compound 6 and the thiazolo-pyrrolo-pyrrole derivative incorporate sulfur-containing heterocycles (thiazolo/thiadiazinone), which may alter electronic properties and metabolic stability.
Substituent Effects: Chlorobenzoyl vs. Triazolopyridazine vs. Purine (BJ47823): The triazolopyridazine moiety in the target compound offers a planar aromatic system for target engagement, whereas BJ47823’s purine substituent may mimic nucleotide interactions, suggesting divergent biological targets (e.g., kinases vs. purinergic receptors) .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, similar to BJ47057’s preparation (e.g., Suzuki coupling for triazolopyridazine introduction) . Compound 6 , however, requires thiadiazinone ring closure under acidic conditions, which may limit scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
